![molecular formula C15H15ClO3 B5663296 2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B5663296.png)
2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one
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Overview
Description
2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the dioxaspiro structure imparts distinct chemical properties that make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable precursor with a chlorophenyl derivative under controlled conditions. For instance, the reaction may involve the use of a base-catalyzed cyclization process, where the precursor undergoes intramolecular cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature control, and reaction time are critical factors that influence the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Compounds with similar dioxane rings but different substituents.
1,3-Dithiane derivatives: Compounds with sulfur atoms in the spirocyclic structure.
1,3-Oxathiane derivatives: Compounds with oxygen and sulfur atoms in the spirocyclic structure.
Uniqueness
2-(4-Chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c16-12-6-4-11(5-7-12)13-10-14(17)19-15(18-13)8-2-1-3-9-15/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJUTJJSZDJHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=CC(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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